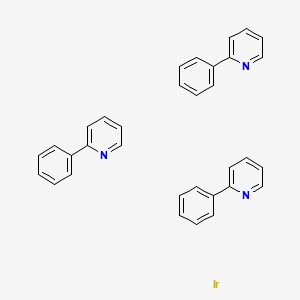

iridium;tris(2-phenylpyridine)

Description

Significance of Cyclometalated Iridium(III) Complexes in Contemporary Chemistry

Cyclometalated iridium(III) complexes are a class of coordination compounds that have become indispensable in modern chemistry. researchgate.net Their prominence stems from a combination of advantageous photophysical characteristics, including tunable excitation and emission wavelengths, large Stokes shifts, high luminescence quantum yields, and long phosphorescence lifetimes. researchgate.netrsc.org The strong spin-orbit coupling imparted by the iridium center facilitates efficient intersystem crossing, leading to highly efficient phosphorescence. researchgate.net

These properties make them ideal candidates for a wide range of applications, such as in organic light-emitting diodes (OLEDs), photoredox catalysis, and as biological probes. researchgate.netnih.gov The ability to modify the ligands and coordination environments allows for fine-tuning of their electronic and photophysical properties, making them adaptable for specific applications. nih.gov For instance, both highly oxidizing and strongly reducing variants of cyclometalated iridium complexes can be synthesized, expanding their utility in diverse chemical transformations. nih.gov

Overview of Tris(2-phenylpyridine)iridium (B1451540): A Benchmark System in Optoelectronic and Catalytic Research

Tris(2-phenylpyridine)iridium, or Ir(ppy)₃, is a charge-neutral, homoleptic iridium(III) complex with the chemical formula Ir(C₆H₄-C₅H₄N)₃. wikipedia.org In this complex, the central iridium(III) ion is coordinated to three 2-phenylpyridine (B120327) ligands, which act as bidentate C^N ligands, forming a stable octahedral geometry. wikipedia.orgcymitquimica.com The facial (fac) isomer is the thermodynamically favored and more commonly studied form.

Ir(ppy)₃ is particularly renowned for its application as a green phosphorescent emitter in OLEDs. chemicalbook.comossila.com It exhibits a high phosphorescence quantum yield, approaching 100% internal quantum efficiency, and emits bright green light. chemicalbook.comossila.com This high efficiency is attributed to the effective harvesting of both singlet and triplet excitons. ossila.com Beyond its role in optoelectronics, Ir(ppy)₃ is a significant photoredox catalyst. nih.govwikipedia.org Its excited state possesses a strong reduction potential, making it a potent photoreductant capable of facilitating a variety of organic transformations under visible light irradiation. wikipedia.org

Key Properties of Tris(2-phenylpyridine)iridium

| Property | Value |

| Chemical Formula | C₃₃H₂₄IrN₃ |

| Molar Mass | 654.793 g·mol⁻¹ wikipedia.org |

| Appearance | Yellow-green solid wikipedia.org |

| Emission Color | Green wikipedia.orgchemicalbook.com |

| Excited State Reduction Potential | -2.14 V wikipedia.org |

| Luminescence Lifetime | 1.9 µs nih.gov |

Scope of Academic Research Focus on Tris(2-phenylpyridine)iridium

Academic research on Tris(2-phenylpyridine)iridium is extensive and covers several key areas:

Organic Light-Emitting Diodes (OLEDs): A primary focus of research has been its use as a phosphorescent dopant in the emissive layer of OLEDs. chemicalbook.comossila.com Studies have explored its high quantum yields, thermal stability, and methods to enhance device lifetime, such as through deuteration. chemicalbook.comossila.com

Photoredox Catalysis: Ir(ppy)₃ and its derivatives are widely investigated as photoredox catalysts for a plethora of organic reactions. nih.govchemicalbook.com Research in this area includes the development of new synthetic methodologies, such as atom transfer radical addition (ATRA), reductive dehalogenation, and the synthesis of complex organic molecules like fused-quinoxaline derivatives and carbazoles. nih.govchemicalbook.comchemrxiv.org

Biomedical Applications: The unique photophysical properties of Ir(ppy)₃ have led to its exploration in biomedical fields. This includes its use as a modifier in optogenetics and in the development of therapeutic and diagnostic agents against cancer. chemicalbook.com Additionally, derivatives have been designed as probes for detecting ions, small biomolecules, and for subcellular imaging. researchgate.net

Photophysical and Photochemical Studies: A significant body of research is dedicated to understanding the fundamental photophysical and photochemical properties of Ir(ppy)₃. This includes studies on its excited states, emission mechanisms, and the development of water-soluble analogues to expand its applicability in aqueous environments for photochemistry and biocatalysis. nih.govresearchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

693794-98-8 |

|---|---|

Molecular Formula |

C33H24IrN3-3 |

Molecular Weight |

654.8 g/mol |

IUPAC Name |

iridium;tris(2-phenylpyridine) |

InChI |

InChI=1S/3C11H8N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-6,8-9H;/q3*-1; |

InChI Key |

JAZWLEYGTKXZCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |

Origin of Product |

United States |

Synthetic Methodologies and Isomerism in Tris 2 Phenylpyridine Iridium Systems

Advanced Synthetic Strategies for Tris(2-phenylpyridine)iridium (B1451540) Complexes

Various methods have been established to synthesize Ir(ppy)₃, ranging from traditional multi-step routes to more advanced one-pot procedures that offer improved yields, scalability, and isomer selectivity.

Idealized Reaction: IrCl₃ + 3 C₆H₅-C₅H₄N → Ir(C₆H₄-C₅H₄N)₃ + 3 HCl wikipedia.org

The mechanism can proceed through various intermediates. DFT (Density Functional Theory) calculations have been employed to investigate the reaction mechanism, with studies suggesting that the hydrolysis of iridium-dimer intermediates can be a key activation step, leading to more reactive aqua-complexes. rsc.org In some related photocatalytic reactions, a stepwise [2+2] cycloaddition via a triplet biradical intermediate has also been proposed. researcher.life

A significant advancement in the synthesis of Ir(ppy)₃ is the development of a one-step hydrothermal method. This robust and scalable approach involves reacting iridium(III) chloride anhydrous with a large excess of 2-phenylpyridine (B120327) (typically 12 equivalents) in water as the solvent. nih.gov The reaction is conducted under pressure in a sealed reactor at temperatures exceeding 200 °C. nih.gov This method is highly effective, yielding the thermodynamically favored facial (fac) isomer in high purity and with yields up to 94%. A key advantage is its cost-effectiveness, as it utilizes the inexpensive IrCl₃ salt and avoids multiple synthetic and purification steps. nih.gov Furthermore, the excess 2-phenylpyridine ligand can be recovered with high efficiency.

Traditional synthetic strategies for Ir(ppy)₃ often employ a two-step process. nih.gov This route is also common for preparing heteroleptic iridium(III) complexes. rsc.org

Formation of the Dimer: The first step involves the reaction of IrCl₃ with two equivalents of 2-phenylpyridine. This results in the formation of a chloro-bridged iridium dimer, [Ir(ppy)₂(μ-Cl)]₂. rsc.orgnih.gov This dimer is a stable intermediate and a common precursor in iridium chemistry. nih.gov

Conversion to the Monomer: In the second step, the chloro-bridged dimer is reacted with an additional equivalent of the 2-phenylpyridine ligand. This step typically requires the abstraction of the chloride bridge, often facilitated by a silver salt such as silver trifluoromethanesulfonate (B1224126) (AgCF₃SO₃), to form the final tris-cyclometalated complex. nih.govresearchgate.net

While effective, this multi-step method is generally considered more laborious, time-intensive, and costly due to the use of silver salts and the need for multiple purification stages. nih.gov

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing fac-Ir(ppy)₃. researchgate.net By using microwave irradiation, the reaction time can be dramatically reduced from several hours or days to as little as 30 minutes. researchgate.netresearchgate.net This technique involves reacting IrCl₃·3H₂O with a large excess of the 2-phenylpyridine ligand. researchgate.net A significant advantage of this approach is that it can selectively yield the desired fac isomer without the need for a dehalogenating agent. researchgate.net However, the requirement for a large excess of the ligand (ranging from 50 to 100 equivalents) and the physical limitations of microwave equipment can restrict the scalability of this method. nih.govresearchgate.net

Table 1: Comparison of Synthetic Methodologies for fac-Tris(2-phenylpyridine)iridium

| Method | Key Reactants | Typical Conditions | Yield of fac-Isomer | Advantages | Disadvantages |

|---|---|---|---|---|---|

| One-Step Hydrothermal | IrCl₃, 2-phenylpyridine (excess), Water | >200 °C, 48 h, under pressure nih.gov | Up to 94% | High yield, high purity, scalable, cost-effective, selective for fac isomer nih.gov | Requires high-pressure reactor, high temperatures nih.gov |

| Multi-Step via Dimer | IrCl₃, 2-phenylpyridine, Silver salt (e.g., AgCF₃SO₃) nih.gov | Step 1: Dimer formation. Step 2: Halide abstraction and ligand addition. nih.gov | Variable | Established method, useful for heteroleptic complexes rsc.org | Laborious, costly (silver salts), multiple purification steps nih.gov |

| Microwave-Assisted | IrCl₃·3H₂O, 2-phenylpyridine (large excess) researchgate.net | Microwave irradiation, ~30 min researchgate.net | High selectivity for fac isomer researchgate.net | Extremely rapid, avoids dehalogenating agents researchgate.net | Requires large excess of ligand, limited scalability nih.govresearchgate.net |

Stereochemical Considerations: Facial (fac) vs. Meridional (mer) Isomers

The octahedral coordination of three bidentate 2-phenylpyridine ligands around the central iridium atom gives rise to two possible geometric isomers: facial (fac) and meridional (mer). These isomers possess distinct structural and photophysical properties, making their selective synthesis a critical aspect of materials science. acs.orgaip.org

In the fac isomer, the three coordinating nitrogen atoms are positioned on one face of the octahedron, and the three coordinating carbon atoms are on the opposite face. In the mer isomer, the ligands are arranged around a meridian of the octahedron. acs.org Computational studies have shown that the fac isomer is thermodynamically more stable than the mer isomer by approximately 220 meV. researchgate.netusc.edu The lower thermodynamic stability of the mer isomer is attributed to its structure, which places strongly trans-influencing phenyl groups opposite each other, leading to structural strain. acs.org In contrast, the fac isomer has all three phenyl groups positioned opposite the less influential pyridyl groups. acs.org This structural difference also leads to the mer isomers being more easily oxidized and exhibiting red-shifted emission compared to their fac counterparts. acs.org

Table 2: Structural Comparison of fac and mer Isomers of Tris-cyclometalated Iridium(III) Complexes

| Isomer | Average Ir-C Bond Length (Å) | Average Ir-N Bond Length (Å) | Structural Notes |

|---|---|---|---|

| Facial (fac) | ~2.018 acs.orgnih.gov | ~2.123 acs.orgnih.gov | Bond lengths are nearly identical due to the C-Ir-N arrangement. acs.orgnih.gov |

| Meridional (mer) | ~2.071 (trans to C) acs.orgnih.gov | ~2.031 (trans to C) acs.orgnih.gov | Bond lengths show alternation due to the strong trans influence of phenyl groups. Bonds trans to another phenyl group are elongated. acs.orgnih.gov |

The synthesis of Ir(ppy)₃ is a classic example of thermodynamic versus kinetic control. The mer isomer is the kinetically favored product, forming preferentially at lower reaction temperatures (around 140–150 °C). nih.govacs.orgnih.gov In contrast, the more stable fac isomer is the thermodynamic product, and its formation is favored at higher temperatures, typically above 200 °C. nih.gov

This behavior allows for the selective synthesis of either isomer by carefully controlling the reaction temperature. acs.orgnih.gov Furthermore, the kinetically formed mer isomer can be converted into the thermodynamically stable fac isomer through thermal annealing or photoisomerization. researchgate.net Mechanistic studies on related iridium(III) complexes with N-heterocyclic carbene (NHC) ligands have shown that isomerization can also be mediated by acids. researchgate.netrsc.org This process can involve the protonation of a ligand, which facilitates a rearrangement of the ligands around the iridium center before deprotonation restores the final complex in a different isomeric form. rsc.org

Fundamental Electronic Structure and Photophysical Mechanisms of Tris 2 Phenylpyridine Iridium

Quantum Chemical Investigations and Theoretical Modeling

Theoretical modeling has proven indispensable in elucidating the electronic states and transition properties of Ir(ppy)3. These computational approaches provide a molecular-level understanding that complements experimental findings.

Quantum chemical computations, particularly those based on Density Functional Theory (DFT) and its extension to excited states, Time-Dependent DFT (TD-DFT), are powerful tools for investigating the electronic structure of Ir(ppy)3. acs.org These methods are employed to determine equilibrium structures, molecular orbital descriptions, and ionization energies. usc.edu

Various functionals and basis sets are utilized in these calculations. For instance, long-range-corrected (LRC) functionals such as ωB97X and BNL have been used, with the latter often expected to provide higher quality excited state energies. usc.edu For the iridium atom, effective core potentials like the LANL2DZ basis set are commonly employed, while basis sets such as 6-311++G(d,p) are used for other atoms. usc.edu These calculations can optimize the geometries of the complex in its ground state (S₀), lowest triplet state (T₁), and lowest ionized state (D₀). usc.edu TD-DFT calculations are then performed on these optimized geometries to investigate the properties of electronically excited states. usc.eduresearchgate.net For example, numerous singlet and triplet states can be calculated to span a wide energy range, providing a comprehensive picture of the electronic landscape. usc.edu

Table 1: Computational Methods Used in the Study of fac-Ir(ppy)₃

| Computational Method | Functionals | Basis Sets | Properties Calculated |

|---|---|---|---|

| DFT | ωB97X, BNL | LANL2DZ (for Ir), 6-311++G(d,p) | Equilibrium structures (S₀, T₁, D₀), Ionization energies |

| TD-DFT | ωB97X, BNL | LANL2DZ (for Ir), 6-311++G(d,p) | Excited state energies, Absorption and Emission spectra |

| MCSCF/SOCI | - | SBKJC+p | Phosphorescence, Spin-orbit coupling effects |

The defining characteristic of Ir(ppy)3 as a phosphorescent material is the strong spin-orbit coupling (SOC) imparted by the heavy iridium atom. usc.eduacs.org SOC is the interaction between an electron's spin and its orbital motion, and it facilitates formally spin-forbidden transitions between states of different spin multiplicity (i.e., singlet and triplet states). usc.edu

In Ir(ppy)3, SOC enables efficient intersystem crossing (ISC) from the initially populated singlet excited states to the triplet state manifold. aip.org This process is exceptionally fast, occurring on a sub-picosecond timescale, which allows it to outcompete radiative decay (fluorescence) from the singlet state, leading to a triplet quantum yield approaching unity. aip.org

Furthermore, SOC mixes the character of singlet and triplet states. This mixing "lends" some of the allowed character of the singlet state to the triplet state, making the radiative decay from the lowest triplet state (T₁) to the singlet ground state (S₀) – a process known as phosphorescence – much more probable. usc.eduacs.org This results in significantly shorter phosphorescence lifetimes compared to purely organic phosphors, minimizing non-radiative decay pathways and contributing to the near-100% quantum efficiency of the complex. usc.edu The large zero-field splitting (ZFS) of the triplet state, a direct consequence of strong SOC, further substantiates the effectiveness of these couplings. acs.orgnih.gov Theoretical studies combining DFT with multi-reference configuration interaction methods that include SOC have been successful in calculating phosphorescence rates and decay times for the individual triplet sublevels. aip.org

Table 2: Phosphorescence Decay Times of T₁ Substates in fac-Ir(ppy)₃ (DCM solution)

| Triplet Substate | Calculated Decay Time |

|---|---|

| T₁,I | 264 µs |

| T₁,II | 13 µs |

| T₁,III | 0.9 µs |

Data from a quantum chemical model study. aip.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the electronic transitions in Ir(ppy)3. DFT calculations reveal that the HOMO has a mixed metal-ligand character. It is primarily composed of the iridium d-orbitals (~40-60%) with significant contributions from the π-orbitals of the phenyl rings of the phenylpyridine (ppy) ligands. usc.eduminoofar.com

Conversely, the LUMO is predominantly localized on the π* anti-bonding orbitals of the pyridine (B92270) portion of the ppy ligands. minoofar.com This distribution of electron density in the frontier orbitals is the basis for the charge transfer nature of the lowest energy electronic transition.

Mulliken population analysis provides further insight into the charge distribution. Upon ionization from the ground state, the resulting electron hole is largely located on the iridium atom (around 58-65%), with the remainder distributed across the phenyl groups of the three ligands. usc.edu The specific distribution can be influenced by the geometry of the complex. usc.edu Modifying the ppy ligands, for instance by replacing a methine group with a nitrogen atom, can alter the electron density and shift the emission to different spectral regions, which is a strategy used to achieve deep blue phosphorescence. rsc.orgresearchgate.net

Table 3: Frontier Orbital Characteristics of fac-Ir(ppy)₃

| Molecular Orbital | Primary Character | Localization |

|---|---|---|

| HOMO | Iridium d-orbital & Phenyl π-orbital | Metal and Phenyl Rings |

| LUMO | π* anti-bonding orbital | Pyridine Rings |

TD-DFT calculations are instrumental in predicting the absorption and emission spectra of Ir(ppy)3. acs.org By calculating the vertical transition energies from the optimized ground state geometry, a theoretical UV-visible absorption spectrum can be constructed. usc.edu These calculated spectra generally show excellent agreement with experimental measurements. aip.org

The absorption spectrum of Ir(ppy)3 features intense bands in the ultraviolet region, which are assigned to ligand-centered (LC) π-π* transitions. researchgate.netresearchgate.net In the visible region, broader, less intense bands appear, which are characteristic of metal-to-ligand charge transfer (MLCT) transitions. aip.org SOC has a pronounced effect on the MLCT band, extending its onset to longer wavelengths and also causing a blue shift of its maximum. aip.org

Similarly, theoretical models can predict the phosphorescence emission spectrum. This is typically done by optimizing the geometry of the lowest triplet state (T₁) and then calculating the energy of the transition from this optimized T₁ state back to the ground state. While TD-DFT can sometimes overestimate the phosphorescence wavelength, more advanced methods like multi-configuration self-consistent field (MCSCF) followed by second-order configuration interaction (SOCI) can provide more accurate predictions. researchgate.net

Excited State Generation and Dynamics

Upon absorption of light, Ir(ppy)3 is promoted to an electronically excited state. The subsequent processes of energy transfer and relaxation are rapid and highly efficient, culminating in the characteristic green phosphorescence.

The photophysically crucial excited states in Ir(ppy)3 are the Metal-to-Ligand Charge Transfer (MLCT) states. nih.gov The lowest energy absorption bands and the emissive state are predominantly of ³MLCT character. acs.orgnih.gov This corresponds to the promotion of an electron from the HOMO, which has significant iridium d-orbital character, to the LUMO, which is localized on the ppy ligands. minoofar.com This transition effectively moves electron density from the metal center to the ligands.

Both singlet (¹MLCT) and triplet (³MLCT) states are formed. acs.org Due to the strong spin-orbit coupling, the formally spin-forbidden absorption to the ³MLCT state gains significant intensity, appearing as a distinct band in the absorption spectrum. acs.org Following photoexcitation into either the higher-energy LC states or the MLCT manifold, ultrafast intersystem crossing populates the lowest-lying triplet state, T₁. aip.org This T₁ state is the emissive state responsible for the strong phosphorescence. acs.orgnih.gov Theoretical calculations have shown that in the relaxed T₁ state, the excitation can become localized on a single phenylpyridine ligand, breaking the C₃ symmetry of the ground state. researchgate.net

Intersystem Crossing (ISC) Processes: Rates and Efficiencies

Intersystem crossing (ISC) is a critical photophysical process in tris(2-phenylpyridine)iridium (B1451540), or Ir(ppy)3, enabling its high phosphorescence efficiency. This process involves a non-radiative transition between electronic states of different spin multiplicity, specifically from an excited singlet state (S₁) to a triplet state (T₁). The heavy iridium atom in the complex plays a pivotal role in this process through strong spin-orbit coupling (SOC), which mixes the singlet and triplet states, making the formally spin-forbidden transition much more probable. riken.jp

The ISC in Ir(ppy)₃ is an ultrafast phenomenon, occurring on the femtosecond to picosecond timescale. aip.orgresearchgate.net Theoretical calculations have estimated the rate constant for the S₁ to T₁ transition (k_ISC) to be approximately 6.9 x 10¹² s⁻¹, a rate that is more than six orders of magnitude greater than the rate of radiative decay from the singlet state. aip.org Experimental studies using femtosecond time-resolved absorption spectroscopy have confirmed this rapid ISC, with time constants reported in the range of 70-100 femtoseconds. researchgate.net This rapid and efficient ISC is a key factor in the near-unity triplet quantum yield observed for this compound. aip.org

The efficiency of ISC is a direct result of the substantial electronic SOC and the small energy gap between the singlet and triplet states. aip.org Upon photoexcitation, typically into the singlet metal-to-ligand charge transfer (¹MLCT) states, the molecule rapidly transitions to the lowest triplet state manifold (³MLCT). aip.orgresearchgate.net This process is so efficient that the quantum yield of triplet formation is close to 100%. aip.orgusc.edu

Singlet and Triplet Exciton (B1674681) Characteristics and Interconversion

The excited states in Ir(ppy)₃ are best described as excitons, which are electron-hole pairs bound by electrostatic forces. These can exist as either singlet excitons (spins paired) or triplet excitons (spins parallel). Due to the strong spin-orbit coupling in Ir(ppy)₃, the distinction between pure singlet and triplet states is blurred, and they are more accurately described as spin-mixed states. riken.jpaip.org

Upon photoexcitation, both singlet and triplet excitons are formed. In organic light-emitting diodes (OLEDs), electrical excitation leads to the formation of singlet and triplet excitons in a statistical ratio of 1:3. core.ac.uk The ability of Ir(ppy)₃ to efficiently harvest both types of excitons is a cornerstone of its success in OLED technology. usc.eduossila.com

The primary interconversion process between these excitonic states is the aforementioned rapid intersystem crossing from singlet to triplet states. This efficient conversion ensures that nearly all initially formed singlet excitons are converted into triplet excitons. nih.gov The reverse process, reverse intersystem crossing (rISC) from a triplet to a singlet state, is also possible but generally much slower due to the larger energy gap that needs to be overcome.

Vibrational Relaxation and Cooling Dynamics of Excited States

Following electronic excitation and the rapid intersystem crossing, the Ir(ppy)₃ molecule is often in a vibrationally excited or "hot" state. This excess vibrational energy must be dissipated for the molecule to reach its relaxed, lowest-energy excited state from which emission occurs. This energy dissipation process occurs through vibrational relaxation and cooling. illinois.edu

Vibrational relaxation involves the redistribution of vibrational energy within the molecule and its transfer to the surrounding environment (e.g., a solvent or a host matrix). rsc.org This process is typically very fast, occurring on the picosecond timescale. riken.jprsc.org Studies have shown that after the initial ultrafast ISC, vibrational cooling takes place over a period of a few hundred femtoseconds to a few picoseconds. researchgate.netrero.ch This cooling process can be observed as a time-dependent red-shift in the emission spectrum, as the molecule relaxes to lower vibrational levels of the excited state. riken.jp

The dynamics of vibrational cooling can be complex and may involve multiple steps. For instance, an initial structural rearrangement in the excited state can be followed by the thermalization of the excess energy with the surrounding medium. rero.ch The efficiency of this relaxation and cooling is crucial as it competes with other non-radiative decay pathways that could quench the excited state before emission can occur. The surrounding environment, such as the host material in an OLED, can significantly influence the rate and efficiency of this process. rsc.org

Phosphorescence Mechanisms and Quantum Yields

Triplet Harvesting and Exciton Utilization Efficiency

A key feature of tris(2-phenylpyridine)iridium that leads to its high efficiency in organic light-emitting diodes is its ability to perform "triplet harvesting." usc.edu In an OLED, the recombination of electrons and holes produces both singlet and triplet excitons, typically in a 1:3 ratio. core.ac.uk In fluorescent materials, only the singlet excitons can decay radiatively, limiting the internal quantum efficiency to a theoretical maximum of 25%.

However, in phosphorescent materials like Ir(ppy)₃, the strong spin-orbit coupling facilitates the efficient conversion of singlet excitons to triplet excitons via intersystem crossing. usc.edu This allows the material to harness the energy of both singlet and triplet excitons for light emission. ossila.com Consequently, the theoretical internal quantum efficiency can approach 100%. usc.eduossila.com This efficient utilization of all generated excitons is a primary reason for the high performance of Ir(ppy)₃-based OLEDs. aip.orgossila.com

The lowest excited triplet state (T₁) of Ir(ppy)₃ is a metal-to-ligand charge transfer state (³MLCT), which is responsible for the characteristic green phosphorescence. researchgate.net The high quantum yield is a direct result of the efficient population of this T₁ state from higher-lying singlet and triplet states. usc.edu

Radiative and Non-Radiative Decay Pathways and Rate Constants

k_obs = k_r + k_nr

The phosphorescence lifetime (τ) is the reciprocal of the observed decay rate constant (τ = 1/k_obs).

The T₁ state of Ir(ppy)₃ is split into three closely spaced sub-states (I, II, and III) due to spin-orbit coupling. nih.govacs.org Each of these sub-states has its own distinct radiative and non-radiative decay rates. Studies have determined the individual decay times for these sub-states to be approximately τ_I = 116 µs, τ_II = 6.4 µs, and τ_III = 200 ns. nih.govacs.org The radiative rate constant of the highest sub-level (III) is significantly higher than those of the other two, making it the most efficient emissive state. researchgate.net

At room temperature, there is rapid thermal equilibrium between these sub-states, leading to an average observed lifetime. This lifetime is typically on the order of a few microseconds in solution. riken.jpresearchgate.net For example, a lifetime of 2 µs has been reported in DMF solution. riken.jp In a poly(methylmethacrylate) (B3431434) (PMMA) matrix, the photoluminescence quantum yield is nearly 100% in the temperature range of 80 K to 370 K, indicating that the radiative decay pathway is dominant over non-radiative pathways in this temperature range. nih.govacs.org Below 80 K, the quantum yield drops, suggesting an increase in the non-radiative decay rate at lower temperatures. nih.govacs.org

| Parameter | Value | Reference |

| Intersystem Crossing Rate (k_ISC) | 6.9 x 10¹² s⁻¹ | aip.org |

| T₁ Sub-state I Lifetime (τ_I) | 116 µs | nih.govacs.org |

| T₁ Sub-state II Lifetime (τ_II) | 6.4 µs | nih.govacs.org |

| T₁ Sub-state III Lifetime (τ_III) | 200 ns | nih.govacs.org |

| Average Lifetime (DMF solution) | ~2 µs | riken.jp |

| Average Lifetime (THF solution) | ~2.1 µs | researchgate.net |

| Quantum Yield (PMMA, 80-370 K) | ~100% | nih.govacs.org |

| Quantum Yield (PMMA, 1.5 K) | ~88% | nih.govacs.org |

Factors Influencing Phosphorescence Lifetime and Quantum Yield

Several factors can influence the phosphorescence lifetime and quantum yield of Ir(ppy)₃. These include the molecular environment, temperature, and the presence of quenchers.

Molecular Environment: The surrounding matrix or solvent can have a significant impact on the photophysical properties of Ir(ppy)₃. The rigidity of the environment can affect non-radiative decay pathways. For example, in a rigid matrix like PMMA, the quantum yield is close to 100% over a wide temperature range, whereas in solution, quenching processes can be more prevalent. nih.govacs.org The dielectric properties of the environment can also influence the energy levels of the excited states and the rates of radiative and non-radiative decay. nih.gov

Quenching Processes: The phosphorescence of Ir(ppy)₃ can be quenched by various processes. Oxygen is a well-known quencher of triplet states, and its presence can significantly shorten the phosphorescence lifetime. researchgate.net Concentration quenching can also occur, where at high concentrations of Ir(ppy)₃, intermolecular interactions can lead to non-radiative decay. rsc.org This can be due to dipole-dipole interactions between neighboring molecules. nih.govrsc.org In OLEDs operating at high brightness, triplet-triplet annihilation becomes a significant quenching mechanism, where the interaction of two triplet excitons leads to the loss of one or both excitons. aip.org

| Factor | Effect on Lifetime | Effect on Quantum Yield |

| Increasing Temperature | Decreases | Can decrease at very low or very high temperatures |

| Rigid Environment | Increases | Increases |

| Presence of Oxygen | Decreases | Decreases |

| High Concentration | Decreases | Decreases |

| High Exciton Density | Decreases | Decreases |

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Time-resolved photoluminescence (TRPL) spectroscopy is a powerful tool for investigating the dynamics of excited states. Studies on thin films of Ir(ppy)3 have utilized TRPL to probe the mechanism of exciton dissociation under the influence of an external electric field. These experiments have shown that at high electric fields (above 1 MV/cm), the photoluminescence is significantly quenched aip.org.

The key finding from electric field-assisted TRPL is that the dissociation of excitons primarily occurs from higher-lying, short-lived spin-mixed states before they can relax to the lowest, emissive triplet levels aip.orgcnr.it. The lifetime of the main emissive state, responsible for the characteristic green phosphorescence, is not significantly affected by the electric field aip.org. This indicates that the quenching mechanism is not a direct field-induced dissociation of the thermally equilibrated triplet excitons but rather an interception of "hot" excitons. This insight is critical for understanding and mitigating efficiency roll-off in organic light-emitting diodes (OLEDs) at high brightness levels aip.orgaip.org.

Transient absorption (TA) spectroscopy, spanning timescales from femtoseconds to microseconds, provides a detailed picture of the excited-state relaxation pathways in Ir(ppy)3. Immediately following photoexcitation, a cascade of ultrafast processes occurs.

Femtosecond TA studies have identified several key steps in the initial relaxation dynamics. An emission with a lifetime component of approximately 230 fs is attributed to the population equilibration among the electronic substates of the lowest excited triplet state, accompanied by intramolecular vibrational redistribution researchgate.netst-andrews.ac.uk. A faster-decaying emission at shorter wavelengths is associated with a state possessing a higher degree of singlet character researchgate.netst-andrews.ac.uk. Following this initial equilibration, a slower decay on a 3 ps timescale is observed, which is assigned to vibrational cooling of the "hot" triplet state researchgate.netst-andrews.ac.uk. Time-resolved emission spectroscopy has also captured a fast decay component of 1.8 ps, consistent with relaxation to the lowest emitting state riken.jp.

On the nanosecond timescale, TA spectra of Ir(ppy)3 in solution show characteristic features of triplet-triplet (T-T) absorption and ground-state bleaching. The dynamics observed in this regime correspond to the decay of the relaxed 3MLCT state back to the ground state, consistent with the long phosphorescence lifetimes observed in TRPL measurements rsc.orgresearchgate.net. The spectra often exhibit both positive signals (excited-state absorption) and negative signals (stimulated emission from the triplet to the singlet ground state) rsc.orgresearchgate.net.

| Timescale | Observed Process | Technique |

|---|---|---|

| ~230 fs | Population equilibration between triplet substates & IVR | Femtosecond Luminescence/TA |

| ~1.8 - 3 ps | Vibrational cooling of the triplet state | Femtosecond Luminescence/TA |

| 210 ns - 1.71 µs | Decay of emissive 3MLCT states | Nanosecond TA/TRPL |

Femtosecond X-ray transient absorption (fs-XTA) spectroscopy is a state-of-the-art technique that can directly probe the electronic structure and oxidation state of the iridium center with elemental specificity and ultrafast time resolution. By tuning the X-ray energy to the absorption edges of iridium (e.g., O3-edge and N6,7-edges), researchers can follow the flow of charge during photophysical processes researchgate.netresearchgate.net.

Studies on Ir(ppy)3 using fs-XTA have provided direct evidence of the charge transfer character of its excited states. Upon excitation into the 1MLCT band, changes in the X-ray absorption spectrum reveal a shift in the electronic density away from the iridium atom, consistent with the transfer of an electron from the metal's 5d orbitals to the π* orbitals of the phenylpyridine ligands researchgate.netresearchgate.net. The position of these core-to-valence transition features is sensitive to the oxidation state and ligand field of the metal center, allowing for a clear characterization of the MLCT state researchgate.netresearchgate.net. These experiments confirm the ultrafast nature of the intersystem crossing to the 3MLCT state and provide a direct window into the iridium atom's electronic configuration as the molecule relaxes.

Tris(2-phenylpyridine)iridium also exhibits nonlinear optical (NLO) properties, which can be investigated using techniques such as two-photon absorption (TPA) spectroscopy. TPA is a process where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy light than required for one-photon absorption.

The parent Ir(ppy)3 complex has been shown to have a moderate TPA cross-section (σ(2)), with reported values ranging from 5 to 35 Göppert-Mayer (GM) units in the 760-800 nm range rsc.org. The TPA response can be significantly enhanced by chemical modification of the ligands. For example, substituting the pyridyl rings with π-conjugated substituents that have strong electron-donating capabilities can increase the TPA cross-section by more than tenfold rsc.org. This demonstrates that the NLO properties of this class of complexes can be systematically tuned through ligand design, making them promising candidates for applications in fields such as bio-imaging and photodynamic therapy.

Photoionization Processes and Ionization Energy Determination

The photoionization of gas-phase Ir(ppy)3 has been studied to determine its ionization energy, a fundamental parameter that governs its electronic stability and charge-transport properties. Both one-photon and two-photon ionization experiments have been conducted.

One-photon ionization using 193 nm (6.414 eV) radiation and two-photon ionization studies have been used to establish an experimental upper bound for the ionization energy at approximately 6.4 eV tandfonline.comtandfonline.com. These experiments involve exciting the molecule to a ligand-centered state, which then undergoes radiationless decay to the lowest triplet state (T1), from which ionization occurs tandfonline.comtandfonline.com.

Theoretical calculations complement these experimental findings. Density functional theory (DFT) calculations have estimated the ionization energy to be around 5.9 eV tandfonline.comtandfonline.com. The combination of experimental results and theoretical calculations leads to a consensus value for the ionization energy of Ir(ppy)3 of approximately 6.0 eV tandfonline.comtandfonline.com. These studies also show that despite the significant amount of vibrational energy present in the molecule during the experiment, the parent ion is produced without fragmentation, indicating efficient transport of this vibrational energy to the resulting cation tandfonline.com.

Experimental Photoionization Studies in Gas Phase

The ionization energy of tris(2-phenylpyridine)iridium, commonly referred to as Ir(ppy)₃, has been investigated in the gas phase through photoionization experiments. researchgate.nettandfonline.com These studies are crucial for understanding the electronic structure and are relevant to the performance of the compound in applications such as Organic Light-Emitting Diodes (OLEDs), where ionization energies influence device energetics. usc.edu

Experimental investigations have employed both one- and two-photon photoionization techniques to probe gaseous Ir(ppy)₃ at elevated temperatures (specifically, 500 K). researchgate.nettandfonline.com One-photon experiments utilized 193 nm radiation. researchgate.nettandfonline.com The two-photon studies involved exciting the ligand-centered (¹LC) state with tunable ultraviolet radiation, which is then followed by radiationless decay and subsequent photoionization. researchgate.nettandfonline.com

These experimental approaches have provided a conservative estimate for the upper bound of the ionization energy. The one- and two-photon studies collectively established this upper limit at 6.4 eV. researchgate.nettandfonline.comresearchgate.netingentaconnect.com At low fluence during these experiments, the Ir(ppy)₃⁺ cation is produced without fragmentation, even though significant vibrational energy is present in the T₁ state from which ionization occurs. researchgate.nettandfonline.com

Table 1: Experimental Ionization Energy for Gas-Phase Tris(2-phenylpyridine)iridium

| Experimental Method | Reported Ionization Energy | Reference |

|---|---|---|

| One- and Two-Photon Photoionization | ≤ 6.4 eV (Conservative Upper Bound) | researchgate.nettandfonline.comresearchgate.netingentaconnect.com |

Theoretical Calculations of Ionization Energies and their Correlation with Experiments

Theoretical studies, primarily employing density functional theory (DFT), have been conducted to calculate the ionization energies of Ir(ppy)₃, providing deeper insight into its electronic properties and complementing experimental findings. researchgate.netingentaconnect.com These calculations typically focus on the more stable facial (fac) isomer, which has a lower energy than the meridional (mer) isomer. usc.eduresearchgate.netingentaconnect.com

A detailed computational study using time-dependent density functional theory (TDDFT) with long-range-corrected functionals (BNL and ωB97X) has yielded several ionization energy values for the fac-Ir(ppy)₃ isomer. researchgate.netingentaconnect.com These calculations distinguish between adiabatic and vertical ionization energies. The adiabatic ionization energy corresponds to the energy difference between the ground state of the neutral molecule and the ground state of the cation, both at their respective equilibrium geometries. The vertical ionization energy is the energy difference when the cation is formed in the same geometry as the neutral ground state.

The key calculated ionization energies are:

Adiabatic Ionization Energy: 5.86 eV researchgate.netingentaconnect.com

Vertical Ionization Energy (from the S₀ equilibrium geometry): 5.88 eV researchgate.netingentaconnect.com

Vertical Ionization of the T₁ state (at its equilibrium geometry): 5.87 eV researchgate.netingentaconnect.com

These calculated values show strong agreement with other theoretical work, such as a calculation by Hay which reported an ionization energy of 5.94 eV. researchgate.netingentaconnect.com

The theoretically determined ionization energy of approximately 5.9 eV is consistent with the experimentally established conservative upper bound of 6.4 eV. researchgate.netingentaconnect.com The combination of experimental data and theoretical calculations leads to a consensus that the ionization energy for fac-Ir(ppy)₃ is approximately 6 eV. researchgate.nettandfonline.com This correlation between experimental observation and theoretical prediction provides a robust understanding of the energy required to remove an electron from the molecule.

Table 2: Comparison of Theoretical and Experimental Ionization Energies for fac-Tris(2-phenylpyridine)iridium

| Parameter | Calculated Value (eV) | Experimental Value (eV) | Reference |

|---|---|---|---|

| Adiabatic Ionization Energy | 5.86 | ≤ 6.4 | researchgate.netingentaconnect.com |

| Vertical Ionization Energy (from S₀) | 5.88 | researchgate.netingentaconnect.com | |

| Calculation by Hay | 5.94 | researchgate.netingentaconnect.com | |

| Combined Indicated Energy | ~6.0 | researchgate.nettandfonline.com |

Electrochemical Behavior and Redox Characterization of Tris 2 Phenylpyridine Iridium

Ground State Redox Potentials: Ir(III)/Ir(IV) Oxidation

In its ground state, the facial (fac) isomer of Ir(ppy)3 undergoes a reversible one-electron oxidation, corresponding to the Ir(III)/Ir(IV) redox couple. This process is typically observed in cyclic voltammetry (CV) experiments. The oxidation potential is a key parameter that reflects the energy of the highest occupied molecular orbital (HOMO), which in this complex is primarily localized on the iridium metal center with some contribution from the phenyl rings of the ppy ligands.

The reported ground state oxidation potential for the Ir(III)/Ir(IV) couple in Ir(ppy)3 is approximately +0.77 V versus the saturated calomel (B162337) electrode (SCE). aip.org Another source reports a value of around +0.81 V. princeton.edu This relatively low oxidation potential indicates that Ir(ppy)3 can be readily oxidized, making it a suitable electron donor in photocatalytic cycles. The oxidation process involves the removal of an electron from the d-orbitals of the iridium center. aip.org

Table 1: Ground State Oxidation Potential of fac-Ir(ppy)3

| Redox Couple | Potential (V vs. SCE) | Technique |

| Ir(III)/Ir(IV) | ~ +0.77 | Cyclic Voltammetry |

| Ir(III)/Ir(IV) | ~ +0.81 | Cyclic Voltammetry |

Note: Potentials can vary slightly depending on experimental conditions such as solvent and supporting electrolyte.

Excited State Redox Potentials and Their Significance in Electron Transfer

Upon photoexcitation, Ir(ppy)3 transitions to a long-lived triplet metal-to-ligand charge transfer (³MLCT) excited state. This excited state is a significantly more potent redox agent than the ground state, being both a stronger reductant and a stronger oxidant. The enhanced redox activity of the excited state is a cornerstone of its utility in photoredox catalysis.

The excited state reduction potential of Ir(ppy)3 is reported to be approximately -2.14 V. wikipedia.org Another source cites a value of -1.73 V vs SCE. nih.gov This highly negative potential makes the excited complex a powerful reducing agent, capable of reducing a wide range of organic substrates that are inert to ground-state reductants. wikipedia.orgnih.gov

Conversely, the excited state can also act as a potent oxidizing agent. The excited-state oxidation potential can be estimated from the ground-state oxidation potential and the excited-state energy. With a triplet energy of about 2.50 eV, the excited state is a strong photoreductant. nih.gov The ability of the excited state to engage in either oxidative or reductive quenching cycles is crucial for its catalytic versatility. aip.org In an oxidative quenching cycle, the excited complex donates an electron, forming the Ir(IV) species. In a reductive quenching cycle, it accepts an electron to generate the Ir(II) species. aip.org

Table 2: Excited State Redox Potentials of fac-Ir(ppy)3

| Process | Potential (V vs. SCE) | Significance |

| Reduction (acts as a reductant) | ~ -1.73 to -2.14 | Strong photoreductant |

| Oxidation (acts as an oxidant) | ~ +0.31 | Strong photooxidant |

Influence of Ligand Modifications and Isomerism on Redox Energetics

The electrochemical properties of tris-cyclometalated iridium complexes can be systematically tuned by modifying the structure of the ligands. Introducing electron-donating or electron-withdrawing groups onto the 2-phenylpyridine (B120327) ligands can significantly alter the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, thereby changing the redox potentials.

For instance, the introduction of electron-withdrawing groups, such as fluorine atoms, onto the phenyl ring of the ppy ligand generally leads to a stabilization of the HOMO level. This stabilization results in an increase in the oxidation potential of the complex, making it more difficult to oxidize. rsc.org Conversely, adding electron-donating groups is expected to raise the HOMO energy, lowering the oxidation potential. This tunability allows for the rational design of photocatalysts with specific redox properties tailored for particular applications. nih.govrsc.orgresearchgate.net

The nature of the ancillary ligand in heteroleptic complexes of the type [Ir(C^N)2(L^X)] also has a substantial effect on the HOMO energy, while often leaving the LUMO relatively unperturbed. nih.gov This provides another avenue for fine-tuning the redox behavior.

Isomerism also plays a role in the redox energetics. The facial (fac) and meridional (mer) isomers of Ir(ppy)3 exhibit different electrochemical properties due to their distinct geometric arrangements and electronic structures. The fac isomer is generally the more thermodynamically stable and is the one predominantly used in applications. Computational studies have explored the differences in the redox energetics between these isomers. aip.org

Mechanistic Insights from Cyclic Voltammetry and Spectroelectrochemistry

Cyclic voltammetry (CV) is a primary tool for characterizing the redox behavior of Ir(ppy)3. The reversible nature of the Ir(III)/Ir(IV) oxidation wave in the CV of fac-Ir(ppy)3 indicates that the oxidized species is stable on the timescale of the experiment. researchgate.net CV studies have been instrumental in determining the ground and excited-state redox potentials that are critical for designing photocatalytic systems. aip.orgprinceton.edu

Spectroelectrochemistry, which combines electrochemical and spectroscopic techniques, provides deeper mechanistic insights by allowing for the characterization of species generated at the electrode. For related iridium complexes, spectroelectrochemical studies have been used to investigate the electronic structure of the oxidized and reduced forms of the complexes. These studies can reveal the nature of the frontier orbitals involved in the redox processes, for example, by observing changes in the absorption spectrum upon oxidation or reduction. researchgate.netrsc.org For instance, in some iridium complexes, spectroelectrochemistry has helped to confirm that redox processes are centered on specific ligands. researchgate.net These techniques are crucial for understanding the electron transfer pathways in both ground and excited states, which is essential for optimizing the performance of Ir(ppy)3 in various applications.

Advanced Research Applications: Mechanistic Studies and Fundamental Principles

Organic Light-Emitting Diodes (OLEDs): Fundamental Mechanistic Insights

The iridium(III) complex, fac-Tris(2-phenylpyridine)iridium, denoted as Ir(ppy)3, has become a cornerstone material in the advancement of organic light-emitting diodes (OLEDs) ossila.comchemicalbook.com. Its high quantum yield and thermal stability have made it a benchmark for the development of efficient phosphorescent emitters ossila.comchemicalbook.com. The success of Ir(ppy)3 in OLEDs stems from its ability to harness both singlet and triplet excitons, leading to a theoretical internal quantum efficiency of nearly 100% ossila.com. This has propelled significant research into the fundamental photophysical and electronic processes that govern the performance of OLEDs incorporating this complex.

In OLEDs, the generation of light originates from the radiative decay of excitons, which are bound states of an electron and a hole. Efficient management of these excitons is paramount for high device performance. In host-guest systems, where Ir(ppy)3 is doped into a host material, the guest can be excited through two primary competing mechanisms: excitation energy transfer (EET) and charge transfer (CT) mdpi.com.

With the EET mechanism, excitons are initially formed on the host material and then transferred to the Ir(ppy)3 guest. This transfer can occur via two primary mechanisms:

Förster Resonance Energy Transfer (FRET): This is a non-radiative, long-range dipole-dipole coupling mechanism. The efficiency of FRET is strongly dependent on the spectral overlap between the emission of the host and the absorption of the guest, as well as the distance between the host and guest molecules.

Dexter Energy Transfer: This is a short-range process that requires wave-function overlap between the host and guest molecules, involving the simultaneous exchange of two electrons.

Theoretical studies on exciplex-forming co-host systems with a phosphorescent guest like Ir(ppy)3 have adopted Förster resonance energy transfer (FRET) rate constants to model the electronic transitions between excited states mdpi.com. While the EET mechanism is significant, the charge transfer mechanism can also play a crucial role in guest excitation, with its relative importance being strongly influenced by the geometric arrangement of the guest molecule relative to the co-host pair mdpi.com.

In some systems, triplet exciton (B1674681) diffusion, a process related to Dexter energy transfer, has been studied in neat films of Ir(ppy)3-cored dendrimers. The distance dependence of the nearest-neighbor hopping rate in these systems indicates that energy transfer is predominantly governed by the exchange mechanism aip.org. The triplet exciton diffusion length in these materials was found to vary between 2 and 10 nanometers, depending on the size of the dendron aip.org.

The injection of charge carriers (holes and electrons) from the electrodes into the organic layers and their subsequent transport to the emissive layer are critical processes in OLED operation. Research has shown that inserting a pure Ir(ppy)3 layer or an Ir(ppy)3-doped 4,4′,4″-tri(N-carbazolyl)-triphenylamine (TCTA) film between the indium-tin-oxide (ITO) anode and the TCTA layer can significantly improve hole injection researchgate.net. This enhancement is attributed to the hole transport capability and the relatively higher-lying highest occupied molecular orbital (HOMO) level of Ir(ppy)3 researchgate.net.

Kinetic Monte Carlo transport models have been employed to investigate the guest concentration dependence of charge mobility in Ir(ppy)3:CBP blends nih.govaip.org. These models have revealed the presence of distinct mobility minima at approximately 10 wt. % of Ir(ppy)3 nih.govaip.org. This phenomenon is attributed to an increased number of trap states, which can include interconnected Ir(ppy)3 complexes within the film nih.gov. The depth of these minima is dependent on the applied electric field and varies between electrons and holes due to differences in their trapping depths, which arise from the different ionization potentials and electron affinities of the guest and host molecules nih.gov.

| Parameter | Observation in Ir(ppy)3:CBP Blends | Reference |

| Charge Mobility | Distinct minima at ~10 wt. % Ir(ppy)3 | nih.govaip.org |

| Mobility Minima Depth | Dependent on electric field and charge carrier type | nih.gov |

| Charge Trapping | Significant on Ir(ppy)3 guest molecules | nih.gov |

The interaction between the host material and the Ir(ppy)3 guest has a profound impact on the emissive properties of the OLED. The choice of host can influence the photoluminescence quantum yield (PLQY), emission spectrum, and even the orientation of the emitting dipoles.

Studies have shown that the emission properties of Ir(ppy)3 are distinctly dependent on its molecular environment, or the matrix cage, due to changes in the effectiveness of spin-orbit coupling acs.orgnih.gov. For instance, the PLQY of fac-Ir(ppy)3 in different host materials at room temperature has been reported to be in the range of 78% to 91% aip.org.

The polarity of the host material can also play a significant role. For example, in solution-processed OLEDs, optimizing the polarity of the host material by mixing a strong polar host with a weaker polar host has been shown to enhance device performance researchgate.net. The interaction between the intrinsic polarity of the host and the guest material can affect charge injection and transport, exciton formation, and charge recombination researchgate.net.

Furthermore, the molecular interaction between the host and guest, such as π-π stacking and multiple CH/π contacts, can greatly influence the orientation of the molecular transition dipole moment of the guest researchgate.net. The orientation of the emitting dipoles of Ir(ppy)3, a homoleptic complex, has been found to be less sensitive to the host molecule compared to heteroleptic complexes researchgate.net.

| Host Material Property | Impact on Ir(ppy)3 Emission | Reference |

| Molecular Environment | Affects spin-orbit coupling effectiveness | acs.orgnih.gov |

| Polarity | Influences charge injection, transport, and recombination | researchgate.net |

| Host-Guest Interaction | Affects orientation of transition dipole moment | researchgate.net |

The luminescence of Ir(ppy)3 exhibits different characteristics in solid matrices and thin films compared to in solution. In the solid state, the complex is highly luminescent, but its emission spectrum often shows a red shift compared to the solution state spectrum ursi.org. High phosphorescence quantum yields are obtained in diluted solid solutions, such as in polystyrene and dicarbazole-biphenyl films researchgate.netresearchgate.net.

The photoluminescence quantum efficiency (ΦPL) of fac-Ir(ppy)3 has been compared in both solution and doped solid-state films, with high values approaching 100% being observed in both environments researchgate.net. In poly(methylmethacrylate) (B3431434) (PMMA), the ΦPL of Ir(ppy)3 is nearly 100% in the temperature range of 80 K to 370 K acs.orgnih.gov. However, in neat films, fluorescence self-quenching can occur researchgate.netresearchgate.net.

The photoluminescence spectrum of an Ir(ppy)3 film shows a peak in the UV region due to π-π* transitions and another peak around 375 nm corresponding to a metal-to-ligand charge transfer (MLCT) transition ursi.org. The main photoluminescence peak is centered at approximately 520 nm, which is due to the radiative decay from the triplet manifold to the ground state ursi.org.

| Environment | Luminescence Characteristics of Ir(ppy)3 | Reference |

| Solid State (Neat Film) | Highly luminescent, red-shifted emission, potential for self-quenching | ursi.orgresearchgate.netresearchgate.net |

| Solid State (Doped Film) | High phosphorescence quantum yields (approaching 100%) | researchgate.netresearchgate.netresearchgate.net |

| Poly(methylmethacrylate) (PMMA) | ΦPL is almost 100% between 80 K and 370 K | acs.orgnih.gov |

The operational lifetime of OLEDs is a critical factor for their commercial viability, and it is largely dependent on the thermal and chemical stability of the constituent organic molecules rsc.orgresearchgate.net. Understanding the degradation mechanisms of phosphorescent emitters like Ir(ppy)3 is therefore essential for developing strategies to enhance their intrinsic stability.

One potential degradation pathway is thermal degradation during the fabrication process, such as thermal evaporation rsc.org. Studies on a similar green phosphorescent dopant, bis(2-phenylpyridine)(acetylacetonate)iridium(III) (Ir(ppy)2(acac)), have shown that the ligand can undergo degradation induced by thermal aging in the deposition chamber rsc.org.

Another factor that can affect stability is the potential for isomerization. For heteroleptic iridium(III) complexes, isomerization can have a detrimental effect on the performance of the OLED device researchgate.net. While Ir(ppy)3 is a homoleptic complex, the stability of the facial (fac) isomer is a key consideration, as it is the more stable and predominantly used isomer usc.edu.

Phase separation between the emitter and the host material in blended films can also impact long-term performance. While as-prepared blended films of Ir(ppy)3 in CBP are uniformly mixed, thermal annealing can induce phase separation dntb.gov.ua.

Strategies for enhancing intrinsic stability often focus on the molecular design of the emitter. For example, attaching bulky groups to the surface of the iridium complex core has been investigated as a way to mitigate aggregation and the formation of poorly emissive excimers, which can diminish OLED performance rsc.org. However, in some device configurations, an unrestricted exposure of the Ir(ppy)3 complex surface to neighboring charge-transporting molecules can lead to more pronounced charge trapping and, consequently, increased current efficiency rsc.org.

High electric fields present in operating OLEDs can lead to a reduction in electroluminescence quantum efficiency, a phenomenon known as efficiency roll-off aip.orgresearchgate.net. One of the mechanisms contributing to this roll-off is the electric field-enhanced dissociation of excited states aip.orgresearchgate.netresearchgate.net.

Studies on neat films of Ir(ppy)3 have shown that an external electric field can induce the dissociation of excitons aip.orgresearchgate.netaip.org. This dissociation is thought to occur from higher-lying spin-mixed states before they relax to the lowest emissive levels aip.orgresearchgate.netaip.org. The lifetime of these lowest emissive levels is not significantly affected by the external electric field aip.orgresearchgate.netaip.org. The mechanism of exciton dissociation in Ir(ppy)3 is consistent with the three-dimensional Onsager model, which describes the dissociation of hot excited states aip.org. The initial charge separation probability in this model is assumed to be independent of the electric field aip.org.

In Ir(ppy)3-doped poly(N-vinylcarbazole) (PVK), the electric-field-induced quenching of photoluminescence is primarily attributed to the dissociation of excitons on the PVK chains iphy.ac.cn. The excitons on the Ir(ppy)3 molecules themselves are found to be very stable, with no significant change in their excited-state lifetime observed under different applied negative biases iphy.ac.cn.

The quenching of electroluminescence can be due to several mechanisms operating simultaneously, including exciton-exciton annihilation, exciton-charge carrier annihilation, and the electric field-enhanced dissociation of excited states aip.orgresearchgate.net.

| Parameter | Value/Observation | Reference |

| Initial Charge Separation Probability (η0) | 0.9 (in Onsager model) | aip.org |

| Thermalization Distance (r0) | 1.4 nm | aip.org |

| Exciton Dissociation Origin | Higher lying spin-mixed states | aip.orgresearchgate.netaip.org |

Photoredox Catalysis: Elucidation of Catalytic Cycles and Reactivity

Tris(2-phenylpyridine)iridium (B1451540), denoted as Ir(ppy)₃, has emerged as a cornerstone photocatalyst in organic synthesis. wikipedia.orgchemicalbook.comnih.gov Its unique photophysical and electrochemical properties enable a vast array of chemical transformations under mild conditions, driven by visible light. acs.orgtcichemicals.com Upon irradiation, the complex absorbs light and populates a long-lived triplet metal-to-ligand charge transfer (MLCT) excited state. nih.gov This excited state, *Ir(ppy)₃, is both a more potent oxidizing and reducing agent than its ground state, allowing it to engage in single-electron transfer (SET) with organic substrates, thereby initiating catalytic cycles. acs.org

General Principles of Photoredox Catalysis with Iridium(III) Complexes

Iridium(III) complexes, particularly cyclometalated species like Ir(ppy)₃, are highly effective photoredox catalysts due to their favorable combination of photophysical and electrochemical characteristics. researchgate.net The core principle of their catalytic activity lies in their ability to absorb visible light to form a long-lived, high-energy triplet excited state. tcichemicals.comnih.gov This process begins with the absorption of a photon, promoting an electron from a metal-centered highest occupied molecular orbital (HOMO) to a ligand-centered lowest unoccupied molecular orbital (LUMO), creating an MLCT state. nih.gov Following rapid intersystem crossing, a triplet state is formed, which has a sufficiently long lifetime (on the order of microseconds for Ir(ppy)₃) to participate in intermolecular electron transfer processes before decaying back to the ground state. nih.gov

The catalytic power of the excited *Ir(ppy)₃ complex stems from the dramatic change in its redox potentials compared to the ground state. The excited state is simultaneously a stronger reductant and a stronger oxidant. For instance, the excited state of Ir(ppy)₃ has a reduction potential of -2.14 V, making it a powerful photoreductant capable of reducing substrates that are otherwise difficult to activate. wikipedia.org This dual reactivity allows it to mediate chemical reactions through either an oxidative or a reductive quenching pathway, depending on the nature of the substrate and sacrificial reagents present in the reaction mixture. acs.orgnih.gov

| Property | Value | Reference |

| Chemical Formula | C₃₃H₂₄IrN₃ | wikipedia.org |

| Molar Mass | 654.793 g·mol⁻¹ | wikipedia.org |

| Appearance | Yellow-green solid | wikipedia.org |

| Excited State Lifetime | 1.9 µs | nih.gov |

| Triplet Energy | 2.50 eV | nih.gov |

| Excited State Oxidation Potential (Eox[Ir(IV)/Ir(III)]) | -1.73 V vs SCE | nih.gov |

| Excited State Reduction Potential (Ered[Ir(III)/Ir(II)]) | +0.77 V vs SCE (calculated from ground state and triplet energy) | nih.gov |

Mechanistic Pathways: Oxidative and Reductive Quenching Cycles

The catalytic activity of Tris(2-phenylpyridine)iridium proceeds through two primary mechanistic pathways: oxidative quenching and reductive quenching. acs.org The operative pathway is determined by the relative redox potentials of the substrates and the excited photocatalyst.

Oxidative Quenching Cycle

In the oxidative quenching cycle, the excited photocatalyst, *Ir(ppy)₃, donates an electron to an electron-accepting substrate (A). This single-electron transfer (SET) generates the oxidized form of the catalyst, Ir(IV), and the radical anion of the substrate (A•⁻). rsc.org The highly reactive substrate radical anion then undergoes subsequent chemical transformations. To complete the catalytic cycle, the oxidized Ir(IV) species is reduced back to its ground state, Ir(III), by a sacrificial electron donor (D), which is itself converted to a radical cation (D•⁺). nih.govresearchgate.net This process regenerates the photocatalyst, allowing it to re-enter the cycle upon absorption of another photon.

Step 1 (Photoexcitation): Ir(III) + hν → *Ir(III)

Step 2 (Electron Transfer): *Ir(III) + A → Ir(IV) + A•⁻

Step 3 (Regeneration): Ir(IV) + D → Ir(III) + D•⁺

Reductive Quenching Cycle

Conversely, the reductive quenching cycle begins with the excited photocatalyst, *Ir(ppy)₃, accepting an electron from a suitable electron-donating substrate (D), often a sacrificial donor like triethylamine. acs.org This process yields the reduced form of the catalyst, Ir(II), and the radical cation of the donor (D•⁺). The electron-rich Ir(II) species is a potent reducing agent that can then donate its excess electron to an electron-accepting substrate (A), generating a substrate radical anion (A•⁻) and regenerating the ground-state Ir(III) photocatalyst. nih.govresearchgate.net

Step 1 (Photoexcitation): Ir(III) + hν → *Ir(III)

Step 2 (Electron Transfer): *Ir(III) + D → Ir(II) + D•⁺

Step 3 (Substrate Reduction): Ir(II) + A → Ir(III) + A•⁻

In some cases, a tandem photoredox catalysis mechanism can occur, where two interconnected photoredox cycles provide access to an extended reduction potential window, enabling the activation of very challenging substrates. deakin.edu.aursc.org

Scope of Organic Transformations Mediated by Tris(2-phenylpyridine)iridium

The ability of Ir(ppy)₃ to generate radical intermediates via SET under mild conditions has enabled a wide range of applications in organic synthesis. chemicalbook.comresearchgate.net

Photoredox catalysis with Ir(ppy)₃ has provided powerful new methods for the functionalization of otherwise inert C-H bonds. acs.org In one example, the combination of Ir(ppy)₃ and a persulfate anion was used for the acylation of phenanthridine. acs.org The excited *Ir(ppy)₃ reduces the persulfate anion to generate a sulfate radical anion. This highly reactive radical abstracts a hydrogen atom from a benzaldehyde, forming an acyl radical. The acyl radical then adds to the phenanthridine acceptor, and subsequent steps involving deprotonation and a final electron transfer with the oxidized Ir(ppy)₃⁺ species yield the final product and regenerate the catalyst. acs.org This demonstrates how an oxidative quenching pathway can be harnessed to initiate C-H functionalization.

Ir(ppy)₃ and its derivatives are effective catalysts for both halogenation and dehalogenation reactions. Dehalogenation, particularly hydrodehalogenation, of unactivated aryl, alkyl, and vinyl halides is a prominent application. rsc.org For instance, Stephenson and coworkers demonstrated the hydrodeiodination of various unactivated iodides using Ir(ppy)₃. rsc.org This transformation is believed to proceed through an oxidative quenching mechanism where the excited photocatalyst directly donates an electron to the C-X bond of the substrate, causing its fragmentation into an aryl or alkyl radical and a halide anion. rsc.org The resulting carbon-centered radical can then be trapped or, in the case of hydrodehalogenation, abstract a hydrogen atom to form the final product.

More recently, a sensitization-initiated electron transfer (SenI-ET) mechanism has been employed for the hydrodehalogenation of challenging aryl halides. researchgate.net This strategy uses Ir(ppy)₃ as a sensitizer in a process involving two consecutive light absorption events to access highly reducing species capable of activating substrates with very negative reduction potentials. researchgate.net

| Substrate | Catalyst System | Reaction Type | Outcome | Reference |

| Bromoacetophenone | Heterogenized Ir(ppy)₃ on Al₂O₃, TEOA | Reductive Dehalogenation | High conversion to acetophenone | amazonaws.com |

| Aryl Iodides | Ir(ppy)₃, Sacrificial Donor | Hydrodeiodination | Efficient reduction of C-I bond | rsc.org |

| Aryl Halides | Ir(ppy)₃, tBuPy, DMA | SenI-ET Hydrodehalogenation | Catalysis of thermodynamically demanding reactions | researchgate.net |

The ability of iridium(III) complexes to initiate radical formation under visible light makes them suitable for initiating radical polymerization. rsc.org Photoredox catalysis with Ir(ppy)₃ offers a method for generating radicals under mild conditions, avoiding the harsh temperatures often required in traditional radical generation. acs.org The mechanism typically involves either oxidative or reductive quenching to produce a radical species that then acts as the initiator for the polymerization of monomers like methyl methacrylate. rsc.org The process can be controlled, leading to polymers with specific properties and low polydispersity indexes. rsc.org This controlled radical polymerization allows for the synthesis of well-defined polymeric architectures.

Other Photoredox-Driven Organic Syntheses (e.g., cycloadditions, specific functionalizations)

Tris(2-phenylpyridine)iridium, fac-Ir(ppy)3, serves as a highly effective photocatalyst for a variety of organic transformations beyond those commonly cited, including cycloadditions and specific functionalizations. Its excited state is a potent reductant, enabling the generation of radical intermediates under mild conditions, which can then participate in complex bond-forming reactions. wikipedia.orgwikipedia.org

Cycloaddition Reactions:

A notable application of fac-Ir(ppy)3 is in mediating intramolecular [2+2] photocycloaddition reactions. For instance, N-alkyl-N-(2-(1-arylvinyl)aryl)cinnamamides can be converted into intricate scaffolds inspired by natural products. researchgate.net This process operates under mild conditions and demonstrates a broad substrate scope, allowing for the rapid construction of trisubstituted cyclobutane cores by tethering four components. researchgate.net The mechanism of these [2+2] cycloadditions, when catalyzed by iridium(III) photocatalysts, often proceeds through an outer-sphere triplet energy transfer from the excited photocatalyst to the substrate. rsc.org This generates a triplet excited state of the substrate, which then undergoes the cycloaddition.

Specific Functionalization Reactions:

Fac-Ir(ppy)3 has proven to be a versatile catalyst for various specific functionalization reactions. Research has demonstrated its utility in the preparation of:

Fused-quinoxaline derivatives chemicalbook.com

Difluorinated ketones chemicalbook.com

Carbazoles chemicalbook.com

These syntheses leverage the single-electron transfer capabilities of the excited iridium complex to initiate reaction cascades leading to the desired functionalized products. For example, Stephenson and colleagues utilized fac-Ir(ppy)3 for the efficient reduction of unactivated alkyl, alkenyl, and aryl iodides, which can then participate in intramolecular reductive cyclizations.

Rational Design of Ligand Scaffolds for Tunable Catalytic Activity

The catalytic and photophysical properties of tris(2-phenylpyridine)iridium can be systematically modified through the rational design of its ligand scaffolds. This allows for the fine-tuning of its redox potentials, excited-state lifetimes, and emission characteristics to optimize performance for specific applications. nih.govrsc.org

Modifications can be made to either the cyclometalating 2-phenylpyridine (B120327) (C^N) ligands or, in the case of heteroleptic complexes, the ancillary diimine (N^N) ligands. Adjusting the electronic properties of substituents on the ligands can tune the HOMO-LUMO gap of the complex. nih.gov For instance, introducing electron-withdrawing groups on the cyclometalated ligand can impact the HOMO level, while modifications to the ancillary ligands have a more pronounced effect on the LUMO. nih.gov

A study on a series of heteroleptic iridium complexes demonstrated that the introduction of fluorinated phenylpyridine ligands or the incorporation of naphthalene-containing moieties on the bipyridine ligands could alter the triplet-state lifetime and triplet energy of the catalysts. nih.gov This, in turn, influenced their efficiency in energy transfer-mediated reactions.

Another approach involves the direct functionalization of one of the ppy ligands in the homoleptic fac-Ir(ppy)3 complex. For example, derivatives have been synthesized where the third position of the pyridine (B92270) ring of one ppy ligand is functionalized with a tolyl or a triphenyl triazine group. rsc.org The introduction of the electron-accepting triphenyl triazine moiety significantly alters the electrochemical properties of the complex. The reduction potential shows a significant anodic shift, indicating that the reduction likely occurs at the triazine moiety, thus creating a new intraligand charge transfer (ICT) transition pathway. rsc.org These modifications demonstrate that even subtle changes to the ligand structure can have a profound impact on the electronic and catalytic properties of the iridium complex.

| Complex/Modification | Effect on Properties | Impact on Catalysis |

| Fluorinated phenylpyridine ligands | Increased triplet energy (ET) | Varied performance in energy transfer reactions |

| Naphthalene-containing bipyridine ligands | Longer triplet-state lifetime (τT) | Improved conversion in some isomerizations |

| Triphenyl triazine functionalization on ppy ligand | Anodic shift in reduction potential; introduces ICT state | Alters excited state properties and potential reaction pathways |

Heterogenization Strategies for Iridium Photocatalysts

While homogeneous fac-Ir(ppy)3 is a highly effective photocatalyst, its recovery and reuse can be challenging, and the cost of iridium necessitates efficient catalyst utilization. Heterogenization, the immobilization of the catalyst onto a solid support, addresses these issues by facilitating easy separation and recycling.

One common strategy involves anchoring the iridium complex to the surface of metal oxide solid-state supports. This is typically achieved by modifying the catalyst with a surface-anchoring group, such as a carboxylic or phosphonic acid, which then binds to materials like aluminum oxide (Al2O3), zirconium dioxide (ZrO2), or indium tin oxide (ITO). This approach has been shown to create robust and reusable catalysts that can be employed in very low loadings (e.g., 0.01–0.1 mol %). deakin.edu.auu-fukui.ac.jp These heterogenized catalysts have demonstrated high efficiency and reusability for up to five cycles in various photoredox reactions, including those operating via both oxidative and reductive quenching pathways. deakin.edu.au

Another effective method for heterogenization is the incorporation of fac-Ir(ppy)3 derivatives into the structure of conjugated microporous polymers (CMPs). For example, triscyclometalated iridium complexes containing carbazolyl groups have been used as monomers in an FeCl3-promoted oxidative coupling reaction to form porous polymers. rsc.org The resulting materials (CPOP-20 and CPOP-21) are chemically and thermally stable, possess moderate surface areas, and exhibit intense phosphorescence. These polymeric catalysts have been successfully applied in heterogeneous photocatalytic reactions, such as the aza-Henry reaction, and demonstrate excellent recycling performance with retained photoactivity over multiple cycles. rsc.org

| Heterogenization Strategy | Support Material | Advantages | Example Application |

| Surface Anchoring | Metal Oxides (Al2O3, ZrO2, ITO) | Easy recovery and reuse, low catalyst loading, high efficiency | Reductive dehalogenation, various photoredox reactions |

| Polymer Incorporation | Conjugated Microporous Polymers (CMPs) | Chemical and thermal stability, porosity, reusability | aza-Henry reaction |

Catalyst Deactivation and Regeneration Mechanisms

Understanding the pathways through which photocatalysts like fac-Ir(ppy)3 deactivate is crucial for optimizing reaction conditions and extending catalyst lifetime. A significant deactivation mechanism that has been identified is in situ ligand functionalization during the catalytic cycle. rsc.orgrsc.org

In a study of a visible light-mediated radical addition to 3-methylindole catalyzed by fac-Ir(ppy)3, it was discovered that the catalyst undergoes rapid functionalization under the reaction conditions. rsc.org The deactivation pathway is believed to be initiated by the addition of a radical intermediate to one of the 2-phenylpyridine ligands of the catalyst. This alkylation of the ligand framework alters the electronic properties of the complex, eventually leading to a loss of catalytic activity. rsc.org Interestingly, the initially formed monoalkylated complex was found to still be an efficient catalyst, but further reactions led to complete deactivation. rsc.org This highlights the complex behavior of the photocatalyst under synthetically relevant conditions and demonstrates that the ligands themselves can be susceptible to reaction in the presence of highly reactive radical intermediates.